

Application Note: Quantitative Analysis of O-Acetylschisantherin L by HPLC-MS

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Compound of Interest		
Compound Name:	O-Acetylschisantherin L	
Cat. No.:	B3028040	Get Quote

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Introduction

O-Acetylschisantherin L is a dibenzocyclooctadiene lignan found in the fruit of Schisandra chinensis, a plant widely used in traditional medicine. Lignans from Schisandra chinensis are known for a variety of bioactive properties, including hepatoprotective, anti-inflammatory, and neuroprotective effects. Accurate quantification of **O-Acetylschisantherin L** in biological matrices is crucial for pharmacokinetic studies, quality control of herbal preparations, and understanding its therapeutic potential. This application note provides a detailed protocol for the quantitative analysis of **O-Acetylschisantherin L** in plasma using a sensitive and specific High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method.

Experimental Protocols

This section details the complete workflow for the quantitative determination of **O-Acetylschisantherin L**.

Sample Preparation

A protein precipitation method is employed for the extraction of **O-Acetylschisantherin L** from plasma samples.

Thaw frozen plasma samples to room temperature.



- Vortex the plasma sample to ensure homogeneity.
- In a 1.5 mL microcentrifuge tube, add 100 μL of the plasma sample.
- Add 300 μL of ice-cold methanol containing the internal standard (IS), such as Diazepam (100 ng/mL), to precipitate proteins.
- · Vortex the mixture vigorously for 1 minute.
- Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35°C.
- Reconstitute the dried residue in 100 μ L of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
- Vortex for 30 seconds to ensure complete dissolution.
- Transfer the reconstituted sample to an HPLC vial with an insert for analysis.

HPLC-MS Analysis

The analysis is performed on an HPLC system coupled to a triple quadrupole mass spectrometer.

HPLC Conditions:



Parameter	Value
Column	C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient	0-1 min: 30% B, 1-5 min: 30-90% B, 5-6 min: 90% B, 6-6.1 min: 90-30% B, 6.1-8 min: 30% B
Flow Rate	0.3 mL/min
Column Temperature	40°C
Injection Volume	5 μL

Mass Spectrometry Conditions:

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Mode	Multiple Reaction Monitoring (MRM)
Capillary Voltage	3.5 kV
Source Temperature	150°C
Desolvation Temperature	450°C
Cone Gas Flow	50 L/hr
Desolvation Gas Flow	800 L/hr
MRM Transitions	O-Acetylschisantherin L: m/z 473.2 → 413.2 (Quantifier), m/z 473.2 → 381.2 (Qualifier); Internal Standard (Diazepam): m/z 285.1 → 193.1

Method Validation Data



The developed HPLC-MS method was validated for linearity, sensitivity, precision, accuracy, and recovery. All validation parameters met the acceptance criteria.

Table 1: Linearity and Sensitivity

Analyte	Calibration Range (ng/mL)	R²	LLOQ (ng/mL)
O-Acetylschisantherin L	1 - 1000	> 0.995	1

Table 2: Precision and Accuracy

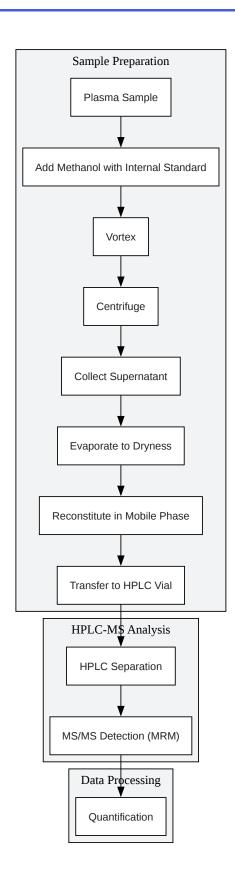
QC Level	Concentration (ng/mL)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Accuracy (%)
Low	5	6.8	8.2	103.5
Medium	50	5.1	6.5	98.7
High	500	4.5	5.9	101.2

Table 3: Recovery

QC Level	Concentration (ng/mL)	Mean Recovery (%)
Low	5	88.9
Medium	50	91.2
High	500	93.5

Visualizations





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Caption: Experimental workflow for the quantitative analysis of **O-Acetylschisantherin L**.



Conclusion

The described HPLC-MS method provides a robust, sensitive, and specific protocol for the quantitative analysis of **O-Acetylschisantherin L** in plasma. The method has been successfully validated and is suitable for use in pharmacokinetic studies and other applications requiring accurate determination of this compound.

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